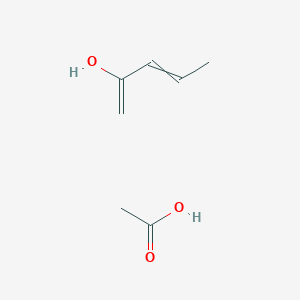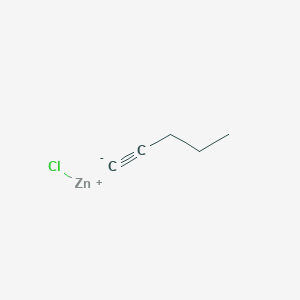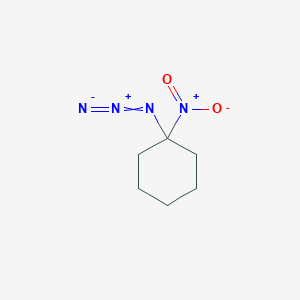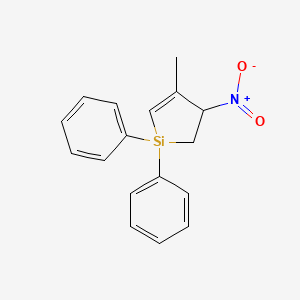
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is an organosilicon compound characterized by a five-membered ring structure containing silicon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization to form the silole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted silole derivatives depending on the reagents used.
科学的研究の応用
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including semiconductors and polymers.
作用機序
The mechanism of action of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silicon atom can form bonds with various organic and inorganic species. These interactions can influence biochemical pathways and material properties.
類似化合物との比較
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another n-type dopant with similar applications.
Uniqueness
4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is unique due to its specific combination of a silole ring with nitro and methyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
83092-49-3 |
|---|---|
分子式 |
C17H17NO2Si |
分子量 |
295.41 g/mol |
IUPAC名 |
4-methyl-3-nitro-1,1-diphenyl-2,3-dihydrosilole |
InChI |
InChI=1S/C17H17NO2Si/c1-14-12-21(13-17(14)18(19)20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,17H,13H2,1H3 |
InChIキー |
PTUQOFIHMQUKFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C[Si](CC1[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


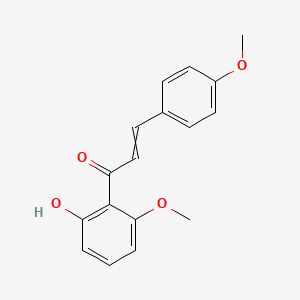
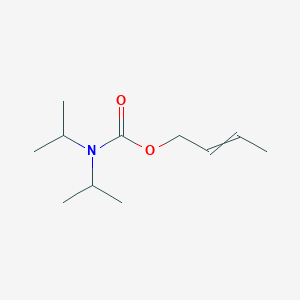
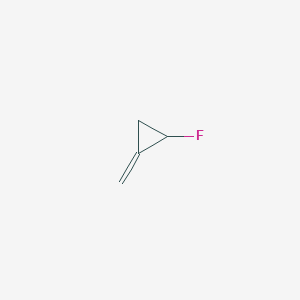
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
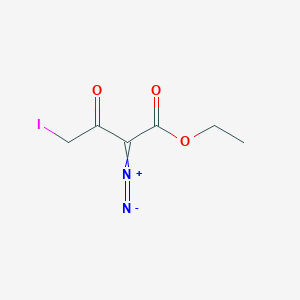
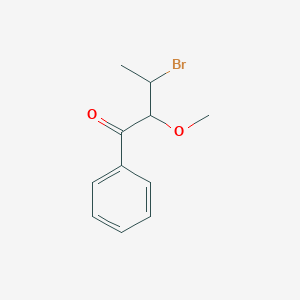

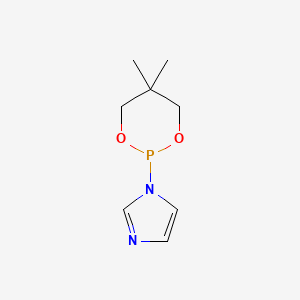
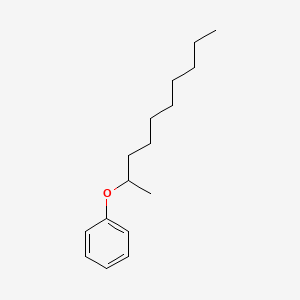
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)

